Acetaldehyde

Beschreibung

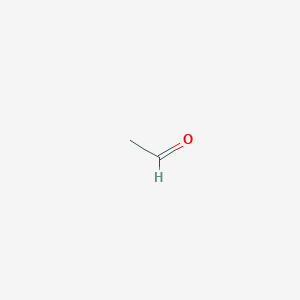

Structure

3D Structure

Eigenschaften

IUPAC Name |

acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O, Array, CH3CHO | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-91-9 | |

| Record name | Acetaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5039224 | |

| Record name | Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor. | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/94 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79 | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52 | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/94 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F) | |

CAS No. |

75-07-0 | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acetaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO1N1ZPR3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AB1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Acetaldehyde's Role in Alcohol-Induced Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic alcohol consumption is a major contributor to neuroinflammation and subsequent neurodegeneration. While ethanol itself can initiate inflammatory signaling, its primary metabolite, acetaldehyde, is a highly reactive and toxic compound that plays a pivotal role in mediating these detrimental effects within the central nervous system (CNS). This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to neuroinflammation, focusing on key signaling pathways, quantitative experimental data, and detailed laboratory protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Introduction: this compound as a Key Mediator of Neurotoxicity

Ethanol readily crosses the blood-brain barrier, where it is metabolized into this compound by enzymes such as alcohol dehydrogenase (ADH), catalase, and cytochrome P450 2E1 (CYP2E1).[1] this compound is significantly more toxic than ethanol and can induce cellular damage through the formation of protein and DNA adducts, leading to oxidative stress and mitochondrial dysfunction.[1][2][3] This accumulation of this compound, particularly in individuals with genetic polymorphisms that reduce the activity of aldehyde dehydrogenase 2 (ALDH2), the primary enzyme responsible for its detoxification, is a critical factor in alcohol-induced organ damage, including neurotoxicity.

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines and chemokines. This compound has been shown to directly activate these glial cells, triggering a cascade of inflammatory events that contribute to neuronal injury and death.

Core Signaling Pathways in this compound-Induced Neuroinflammation

This compound instigates neuroinflammation through the activation of several key signaling pathways. The following sections detail the molecular cascades involved in Toll-Like Receptor 4 (TLR4) and NLRP3 inflammasome activation.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4, a pattern recognition receptor, is a key sensor of cellular stress and pathogen-associated molecular patterns. This compound can activate TLR4 signaling in glial cells, leading to the production of pro-inflammatory cytokines.

References

- 1. This compound-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Acetaldehyde as a Biomarker for Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Acetaldehyde, a reactive aldehyde primarily known as the first metabolite of ethanol, is emerging as a significant biomarker and mediator of oxidative stress. Its formation is not limited to alcohol consumption; it is also a product of endogenous metabolic processes and lipid peroxidation. This technical guide provides an in-depth overview of this compound's role as a biomarker of oxidative stress, detailing its formation, its impact on cellular signaling pathways, and methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating oxidative stress-related pathologies and therapeutic interventions.

Introduction: The Dual Role of this compound in Oxidative Stress

This compound is a highly reactive molecule that can induce cellular damage and dysfunction. While exogenously derived from sources like alcohol consumption and tobacco smoke, this compound is also produced endogenously through various metabolic pathways. A critical aspect of its toxicity lies in its ability to generate and propagate oxidative stress. This occurs through several mechanisms, including the generation of ROS, depletion of cellular antioxidants, and the formation of adducts with proteins and DNA.[1][2][3] Consequently, the detection and quantification of this compound and its downstream effects can provide a valuable measure of the extent of oxidative stress in a biological system.

Formation of this compound

This compound originates from both exogenous and endogenous sources, contributing to the overall cellular aldehyde load and oxidative stress.

Exogenous Sources

-

Ethanol Metabolism: The primary exogenous source of this compound is the oxidation of ethanol, primarily in the liver, by alcohol dehydrogenase (ADH).[4] The microsomal ethanol-oxidizing system (MEOS), particularly cytochrome P450 2E1 (CYP2E1), also contributes to ethanol oxidation, especially at higher alcohol concentrations. This process itself generates ROS.[5]

-

Tobacco Smoke: this compound is a major component of tobacco smoke, contributing directly to oxidative stress in the respiratory tract and systemically.

Endogenous Sources

-

Lipid Peroxidation: Oxidative stress-induced damage to polyunsaturated fatty acids in cell membranes, a process known as lipid peroxidation, generates a variety of reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), as well as this compound.[6] This creates a vicious cycle where oxidative stress leads to the formation of this compound, which in turn can induce further oxidative stress.

-

Threonine Metabolism: The enzymatic catabolism of the amino acid threonine by threonine aldolase can also produce this compound.

This compound-Induced Oxidative Stress and Cellular Damage

This compound exerts its toxic effects and contributes to oxidative stress through multiple mechanisms:

-

Reactive Oxygen Species (ROS) Generation: this compound can directly and indirectly lead to the production of ROS, such as superoxide anions and hydrogen peroxide. This can occur through the disruption of the mitochondrial electron transport chain and the activation of enzymes like NADPH oxidase.[3]

-

Depletion of Antioxidants: this compound can deplete the cell's primary antioxidant defenses, particularly glutathione (GSH), by forming adducts with it and inhibiting the activity of antioxidant enzymes like superoxide dismutase (SOD).[4][7]

-

Protein Adduct Formation: this compound readily reacts with the free amino groups of proteins, forming stable and unstable adducts. These adducts can impair protein function, leading to enzyme inactivation and disruption of cellular processes.[1][5] The formation of malondialdehyde-acetaldehyde (MAA) adducts, hybrid adducts formed from the reaction of MDA and this compound with proteins, is particularly immunogenic and pro-inflammatory.[6][8]

-

DNA Adduct Formation: this compound can react with DNA bases, forming DNA adducts that can lead to mutations and genomic instability.[9]

This compound in Signaling Pathways

This compound-induced oxidative stress triggers the activation of several intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play crucial roles in cell proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades affected by this compound are:

-

p38 MAPK Pathway: this compound-induced ROS can lead to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate downstream targets, including transcription factors that regulate the expression of pro-inflammatory and pro-apoptotic genes.[10][11][12]

-

c-Jun N-terminal Kinase (JNK) Pathway: Similar to p38, the JNK pathway is activated by cellular stress, including ROS. This compound-mediated ROS production can lead to the activation of the JNK pathway, which is involved in apoptosis and inflammatory responses.[1][10][12]

-

Extracellular signal-Regulated Kinase (ERK) Pathway: The effect of this compound on the ERK pathway can be complex, with some studies showing activation and others inhibition.[2][11] The specific response may depend on the cell type and the concentration and duration of this compound exposure.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4"]; Protein_Adducts [label="Protein Adducts", fillcolor="#F1F3F4"]; DNA_Adducts [label="DNA Adducts", fillcolor="#F1F3F4"]; Antioxidants [label="Antioxidant Depletion\n(e.g., GSH)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis,\nAltered Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [label=" Induces"]; this compound -> Mitochondria; this compound -> Lipid_Peroxidation; this compound -> Protein_Adducts; this compound -> DNA_Adducts; this compound -> Antioxidants; Mitochondria -> ROS; Lipid_Peroxidation -> ROS; ROS -> MAPKKK [label=" Activates"]; MAPKKK -> p38 [label=" Phosphorylates"]; MAPKKK -> JNK [label=" Phosphorylates"]; MAPKKK -> ERK [label=" Phosphorylates"]; p38 -> Transcription_Factors [label=" Activates"]; JNK -> Transcription_Factors [label=" Activates"]; ERK -> Transcription_Factors [label=" Activates"]; Transcription_Factors -> Cellular_Response; } 🔚

Caption: this compound-induced oxidative stress signaling pathway.

Quantitative Data on this compound and Oxidative Stress Markers

The following tables summarize quantitative data from various studies, illustrating the levels of this compound and key oxidative stress markers in different biological samples under conditions of ethanol or this compound exposure.

Table 1: this compound Concentrations in Biological Samples

| Biological Sample | Condition | This compound Concentration | Reference |

| Human Blood | Chronic Alcoholism | 0.11 - 0.15 mg/100 mL | [12] |

| Human Blood | Nonalcoholic Subjects (after ethanol) | 26.5 ± 1.5 µM | [13] |

| Human Blood | Alcoholic Subjects (after ethanol) | 42.7 ± 1.2 µM | [13] |

| Human Plasma | Healthy Controls | < 0.2 µM (below detection limit) | [4] |

| Human Saliva | After alcohol consumption (20 mM blood ethanol) | 20 - 40 µM | [2] |

Table 2: Malondialdehyde (MDA) Levels

| Biological Sample | Condition | MDA Concentration/Change | Reference |

| Rat Liver Cytosol | Ethanol-fed rats | ~75 pmol MAA adducts/mg protein | [1] |

| Human Plasma | Ethanol Users | 1.47 µM (vs. 1.25 µM in controls) | [14] |

| Rat Liver | Ethanol-treated | 5-fold increase in MDA-modified proteins | [15] |

Table 3: Protein Carbonyl Levels

| Biological Sample | Condition | Protein Carbonyl Concentration/Change | Reference |

| Rat Liver | UV irradiation (5 min) | Increased carbonyl formation | [16] |

| Human Plasma | Healthy Subjects | 0.4 - 1.0 nmol/mg protein | |

| Rat Brain | This compound-treated | Significant increase |

Table 4: 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels

| Biological Sample | Condition | 8-OHdG Concentration/Change | Reference |

| Human Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10^6 dG | |

| Human Leukocytes | Nonsmokers | 15.3 ± 1.8 per 10^6 dG | |

| Human Urine | Residents exposed to air pollution | 17.30 - 18.50 ng/mg Creatinine |

Experimental Protocols

Detailed methodologies for the quantification of this compound and key oxidative stress biomarkers are provided below.

Measurement of this compound by High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be quantified by HPLC with UV detection.

// Nodes Sample_Prep [label="Sample Preparation\n(Deproteinization)"]; Derivatization [label="Derivatization with DNPH"]; Extraction [label="Extraction of AcH-DNP"]; HPLC_Analysis [label="HPLC Analysis\n(UV Detection)"]; Quantification [label="Quantification"];

// Edges Sample_Prep -> Derivatization; Derivatization -> Extraction; Extraction -> HPLC_Analysis; HPLC_Analysis -> Quantification; } 🔚

Caption: Workflow for HPLC measurement of this compound.

Protocol:

-

Sample Preparation:

-

For plasma or serum, deproteinize the sample by adding perchloric acid to a final concentration of 1 M, followed by centrifugation.

-

-

Derivatization:

-

To the deproteinized supernatant, add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl).

-

Incubate at room temperature for 40-60 minutes. The optimal pH for this reaction is 4.0.

-

-

Extraction:

-

Extract the this compound-dinitrophenylhydrazone (AcH-DNP) derivative using a suitable organic solvent such as acetonitrile or by solid-phase extraction.

-

-

HPLC Analysis:

-

Inject the extracted sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Detect the AcH-DNP derivative at a wavelength of 360 nm.

-

-

Quantification:

-

Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

-

Measurement of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Reaction:

-

To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add 0.67% TBA solution and incubate at 95°C for 60 minutes.

-

-

Measurement:

-

Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

-

-

Quantification:

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

Measurement of Protein Carbonyls

This assay is based on the reaction of protein carbonyl groups with DNPH to form protein hydrazones, which can be quantified spectrophotometrically.

Protocol:

-

Derivatization:

-

Incubate the protein sample with a DNPH solution (e.g., 10 mM in 2 M HCl) for 1 hour at room temperature in the dark.

-

-

Precipitation and Washing:

-

Precipitate the proteins with TCA (e.g., 20% final concentration).

-

Wash the protein pellet repeatedly with ethanol:ethyl acetate (1:1) to remove excess DNPH.

-

-

Solubilization and Measurement:

-

Resuspend the protein pellet in a solution containing a strong denaturant (e.g., 6 M guanidine hydrochloride).

-

Measure the absorbance of the protein hydrazones at 370 nm.

-

-

Quantification:

-

Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.

-

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA

This is a competitive immunoassay for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage.

Protocol:

-

Sample Preparation:

-

Isolate DNA from cells or tissues.

-

Digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.

-

-

ELISA Procedure:

-

Add the prepared samples, standards, and an 8-OHdG-specific antibody to a microplate pre-coated with 8-OHdG.

-

During incubation, the 8-OHdG in the sample competes with the plate-coated 8-OHdG for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to a colored product.

-

-

Measurement:

-

Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

-

-

Quantification:

-

Determine the 8-OHdG concentration from a standard curve.

-

Conclusion and Future Directions

This compound is a multifaceted molecule that serves as both an initiator and a marker of oxidative stress. Its ability to induce ROS production, deplete antioxidant defenses, and form adducts with critical biomolecules makes it a key player in the pathophysiology of numerous diseases. The methods outlined in this guide provide robust tools for researchers to quantify this compound and its downstream oxidative effects, thereby facilitating a deeper understanding of oxidative stress mechanisms and the development of novel therapeutic strategies.

Future research should focus on the development of more sensitive and specific methods for this compound detection, particularly for in vivo and real-time measurements. Furthermore, a more comprehensive understanding of the complex interplay between this compound-induced signaling pathways and other cellular stress responses will be crucial for identifying novel therapeutic targets for a wide range of oxidative stress-related disorders. The continued investigation of this compound as a biomarker will undoubtedly provide valuable insights into disease pathogenesis and aid in the development of more effective treatments.

References

- 1. This compound induces phosphorylation of dynamin-related protein 1 and mitochondrial dysfunction via elevating intracellular ROS and Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced mitochondrial dysfunction sensitizes hepatocytes to oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ent-Peniciherqueinone Suppresses this compound-Induced Cytotoxicity and Oxidative Stress by Inducing ALDH and Suppressing MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of aldehyde dehydrogenase-2 (ALDH2) transgene prevents this compound-induced cell injury in human umbilical vein endothelial cells: role of ERK and p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-Dependent Alterations in Liver Oxidative Stress due to Ethanol and this compound | Journal of Renal and Hepatic Disorders [jrenhep.com]

- 12. Evaluation of oxidative stress markers in ethanol users - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetaldehyde's Contribution to Hangover Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The experience of a hangover following excessive alcohol consumption is a complex physiological and psychological phenomenon. While multiple factors are implicated, the accumulation of acetaldehyde, the primary and highly toxic metabolite of ethanol, is a principal contributor to many of the adverse symptoms. This technical guide provides an in-depth examination of the biochemical pathways, cellular mechanisms, and clinical evidence elucidating this compound's role in the pathology of alcohol hangovers. It summarizes quantitative data on this compound levels, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers and professionals in drug development aimed at mitigating hangover symptoms.

Introduction

An alcohol hangover is characterized by a constellation of unpleasant symptoms, including headache, nausea, fatigue, and cognitive impairment, that manifest as blood alcohol concentration approaches zero.[1] While dehydration, electrolyte imbalances, and immunomodulatory effects of ethanol play a role, the toxic effects of its metabolite, this compound, are of paramount importance.[2] this compound is 10 to 30 times more toxic than ethanol itself and is a recognized Group 1 carcinogen.[3] Its accumulation in the body, even transiently, can trigger a cascade of detrimental cellular events. This guide will dissect the contribution of this compound to hangover symptomatology, providing a technical foundation for research and therapeutic innovation.

Biochemical Pathway of Ethanol Metabolism

Ethanol is primarily metabolized in the liver through a two-step enzymatic process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to this compound. Subsequently, aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2, rapidly converts this compound to the non-toxic acetate.[3]

A crucial factor in individual susceptibility to this compound-related toxicity is genetic variation in the ALDH2 gene. A common polymorphism, particularly prevalent in East Asian populations, results in a nearly inactive ALDH2 enzyme.[1][4] Individuals with this deficiency experience a rapid buildup of this compound after consuming even small amounts of alcohol, leading to severe flushing, nausea, headache, and a pronounced hangover.[4][5]

Mechanisms of this compound-Induced Hangover Symptoms

This compound contributes to hangover symptoms through several interconnected mechanisms, primarily oxidative stress and inflammation.

Oxidative Stress

This compound is a highly reactive molecule that disrupts the cellular redox balance, leading to oxidative stress. It can directly generate reactive oxygen species (ROS) and deplete cellular stores of glutathione, a key antioxidant.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA.

Inflammatory Response

This compound can trigger a pro-inflammatory response by activating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3] This leads to the production and release of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to the systemic inflammatory state associated with hangovers.[3][7]

Quantitative Data on this compound Levels

The measurement of this compound in biological samples is challenging due to its high reactivity and volatility. However, studies have demonstrated significantly elevated levels of this compound in individuals with ALDH2 deficiency compared to those with the normal enzyme.

| Genotype | Alcohol Dose | Peak Blood this compound (µM) | Reference |

| ALDH21/1 (Normal) | 0.8 g/kg | ~5 | [8] |

| ALDH21/2 (Heterozygous Deficient) | 0.1 g/kg | ~25 | [8] |

| ALDH22/2 (Homozygous Deficient) | 0.1 g/kg | ~90 | [8] |

Table 1: Comparison of peak blood this compound levels in individuals with different ALDH2 genotypes after ethanol consumption.

Experimental Protocols

Measurement of Blood this compound by HPLC

This protocol outlines a common method for quantifying this compound in blood samples using high-performance liquid chromatography (HPLC) after derivatization.

-

Sample Collection and Preparation:

-

Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately deproteinize the sample by adding a cold acid (e.g., 3 M perchloric acid) to prevent further enzymatic activity and artifactual this compound formation.

-

Centrifuge the sample at high speed (e.g., 3,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Add a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to the supernatant. This reaction forms a stable this compound-hydrazone adduct that is readily detectable.

-

Optimize the reaction by adjusting the pH (typically to around 4.0), temperature, and incubation time (e.g., 40 minutes at room temperature).

-

-

Extraction and Analysis:

-

Extract the this compound-hydrazone adduct into an organic solvent (e.g., acetonitrile).

-

Inject the extracted sample into a reverse-phase HPLC system.

-

Separate the adduct from other components using a suitable mobile phase gradient.

-

Detect the adduct using a UV-Vis detector at a specific wavelength.

-

Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Assessment of Hangover Symptoms

The Acute Hangover Scale (AHS) is a validated tool for measuring the subjective symptoms of a hangover in a research setting.

-

Administration: The AHS is typically administered in the morning following alcohol consumption, after a specified period of sleep.

-

Items: The scale consists of nine items assessing the severity of common hangover symptoms: thirst, tiredness, headache, dizziness, nausea, stomachache, concentration problems, light sensitivity, and sound sensitivity.

-

Scoring: Each item is rated on a scale, and the total score provides a quantitative measure of hangover severity.

-

Validation: The AHS has been shown to be reliable and valid, with scores significantly correlating with the amount of alcohol consumed.[9][10]

Animal Model of this compound-Induced Hangover

An animal model can be used to study the effects of this compound accumulation and test potential therapeutic interventions.

-

Model: Mice are pretreated with an ALDH inhibitor, such as cyanamide, to induce this compound buildup after ethanol administration.

-

Protocol:

-

Administer cyanamide (e.g., 12.5 mg/kg) via intraperitoneal injection.

-

After a set period, administer ethanol (e.g., 1.6 g/kg) orally.

-

Observe and measure hangover-like behaviors, such as decreased spontaneous locomotor activity and reduced food intake.

-

-

Application: This model can be used to screen compounds for their ability to alleviate the behavioral deficits caused by this compound accumulation.[11][12]

Therapeutic Strategies and Drug Development

A deeper understanding of this compound's role in hangovers opens avenues for targeted therapeutic interventions. Strategies for drug development may focus on:

-

Enhancing this compound Metabolism: Compounds that increase the activity of ALDH2 could accelerate the clearance of this compound.

-

Scavenging this compound: Molecules that can directly bind to and neutralize this compound, such as N-acetylcysteine (NAC) and glutathione, are promising candidates.[13]

-

Mitigating Downstream Effects: Targeting the pathways of oxidative stress and inflammation triggered by this compound, for instance, with antioxidants or anti-inflammatory agents, could alleviate symptoms.

Conclusion

The accumulation of this compound is a central and scientifically supported mechanism underlying many of the debilitating symptoms of an alcohol hangover. Its inherent toxicity, coupled with its ability to induce widespread oxidative stress and inflammation, makes it a critical target for research and drug development. By employing rigorous experimental protocols and leveraging a detailed understanding of the involved biochemical and signaling pathways, the scientific community can advance the development of effective interventions to mitigate the adverse effects of excessive alcohol consumption.

References

- 1. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanamide given ICV or systemically to the rat alters subsequent alcohol drinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanamide on ethanol intake: how does it really work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound prevents nuclear factor-kappa B activation and hepatic inflammation in ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]